Non-Cytotoxic Anti-MRSA Activity: A Direct Comparison with Sophoraflavanone G
Kuraridin demonstrates a unique safety-efficacy profile in anti-MRSA assays. While both kuraridin and its close analog, sophoraflavanone G, show comparable anti-MRSA potency (MIC range 1-16 μg/ml) [1], their cytotoxicity profiles are radically different. Kuraridin shows no toxicity to human peripheral blood mononuclear cells (PBMCs) at concentrations up to 64 μg/ml. In stark contrast, sophoraflavanone G inhibits over 50% of PBMC cellular activity at concentrations as low as 4 μg/ml [1].
| Evidence Dimension | Cytotoxicity to Human PBMCs |
|---|---|
| Target Compound Data | No toxicity up to 64 μg/ml |
| Comparator Or Baseline | Sophoraflavanone G: >50% inhibition at ≥4 μg/ml |
| Quantified Difference | >16-fold higher safe concentration window for kuraridin |
| Conditions | Human peripheral blood mononuclear cells (PBMC) assay |
Why This Matters
This quantifiable difference in safety margin makes Kuraridin the preferred compound for in vivo MRSA studies, combination therapy investigations, or any application where host cell toxicity is a critical concern.
- [1] Chan, B. C., et al. (2012). Quick identification of kuraridin, a noncytotoxic anti-MRSA (methicillin-resistant Staphylococcus aureus) agent from Sophora flavescens using high-speed counter-current chromatography. Journal of Chromatography B, 880, 157-162. View Source
